![molecular formula C12H14Cl3N B15053570 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B15053570.png)
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3,4-Dichlorophenyl)-3-azabicyclo[410]heptane hydrochloride is a chemical compound known for its unique bicyclic structure
Vorbereitungsmethoden
The synthesis of 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves several steps. One common method includes the oxidative cyclopropanation of aza-1,6-enynes. This transition-metal-free methodology enables the formation of the azabicyclo[4.1.0]heptane core under mild conditions . The reaction typically involves the use of radical initiators and proceeds through a series of bond formations to yield the desired product.
Analyse Chemischer Reaktionen
6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be oxidized using common oxidizing agents to form corresponding triones . Substitution reactions can occur at the bicyclic ring, leading to the formation of various derivatives. The reaction conditions often involve the use of specific reagents such as phosphorus trichloride .
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways.
Wirkmechanismus
The mechanism of action of 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 6-(3,4-Dichlorophenyl)-3-azabicyclo[4.1.0]heptane hydrochloride include 7,7-dichlorobicyclo[4.1.0]heptane and other azabicyclo derivatives . These compounds share structural similarities but differ in their chemical reactivity and applications. The unique bicyclic structure of this compound sets it apart, making it a valuable compound for specific research purposes.
Eigenschaften
Molekularformel |
C12H14Cl3N |
|---|---|
Molekulargewicht |
278.6 g/mol |
IUPAC-Name |
6-(3,4-dichlorophenyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H13Cl2N.ClH/c13-10-2-1-8(5-11(10)14)12-3-4-15-7-9(12)6-12;/h1-2,5,9,15H,3-4,6-7H2;1H |
InChI-Schlüssel |
QGLKSDIAIRTZMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2C1(C2)C3=CC(=C(C=C3)Cl)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
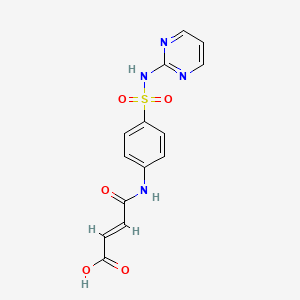
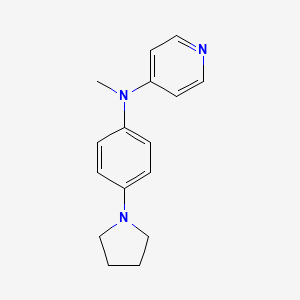
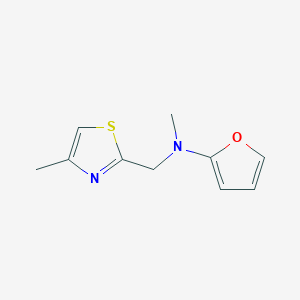

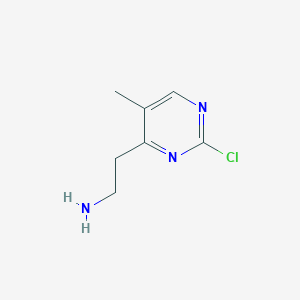
![Octahydro-[1,3]oxazolo[4,5-c]pyridin-2-one hydrochloride](/img/structure/B15053526.png)
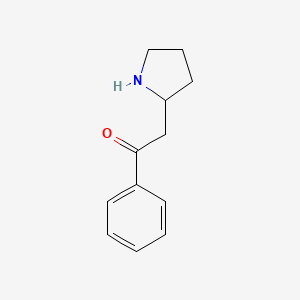

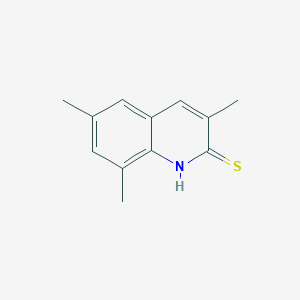

![N-(Cyclohex-3-en-1-ylmethyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15053564.png)
![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
